(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706421
InChI: InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20-/m1/s1
SMILES: C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Molecular Formula: C23H24N2O2
Molecular Weight: 360.4 g/mol

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13706421

Molecular Formula: C23H24N2O2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C23H24N2O2
Molecular Weight 360.4 g/mol
IUPAC Name (4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20-/m1/s1
Standard InChI Key UWAPKSLVKVQVBT-WOJBJXKFSA-N
Isomeric SMILES C1CC1(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
SMILES C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Canonical SMILES C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Introduction

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclopropane backbone linked to two oxazole rings, each substituted with a benzyl group. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and catalysis.

Synthesis:

While specific synthesis details for this compound are not readily available, similar compounds often involve the reaction of oxazoles with cyclopropane derivatives under controlled conditions to form the desired bis-oxazole structure.

Applications and Research Findings

Research on (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is limited, but compounds with similar structures are explored for their potential in asymmetric catalysis and as building blocks in organic synthesis.

Potential Applications:

  • Asymmetric Catalysis: Oxazole derivatives are known for their role in chiral ligands, which can be used in asymmetric catalytic reactions.

  • Organic Synthesis: The compound's unique structure makes it a valuable intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

Other compounds with similar structures include (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), which shares a similar molecular formula but features a cyclopentane backbone instead of cyclopropane .

Comparison Table:

CompoundCAS NumberMolecular FormulaMolecular Weight
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)2634687-72-0C23H24N2O2360.46 g/mol
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)1246401-49-9C23H24N2O2360.45 g/mol

Handling and Safety

Handling of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) requires care due to its chemical nature. While specific safety data for this compound is limited, general precautions for handling organic compounds include wearing protective gear and working in a well-ventilated area.

Safety Precautions:

  • Storage: Store in an inert atmosphere at 2-8°C.

  • Hazards: Potential hazards include irritation and toxicity, similar to other organic compounds.

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